molecular formula C10H9BrN2O B11744332 1-(5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one

1-(5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one

Cat. No.: B11744332
M. Wt: 253.09 g/mol
InChI Key: BHNIXPLCKSLQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one (CAS: 1427503-08-9) is a high-value pyrrolo[2,3-b]pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. With a molecular formula of C10H9BrN2O and a molecular weight of 253.10 g/mol, this compound is designed for the synthesis of more complex molecules. Its primary research application lies in the exploration and development of novel kinase inhibitors. The pyrrolo[2,3-b]pyridine core is a privileged scaffold in kinase inhibitor design, and this specific brominated and acetylated derivative provides multiple handles for further functionalization. The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse aromatic and heteroaromatic systems. Simultaneously, the acetyl (ethanone) group at the 3-position can be reduced to a secondary alcohol or otherwise modified, offering a route to alter the compound's physicochemical properties and binding interactions. This makes it a critical intermediate for constructing compound libraries aimed at targeting various kinases. Research into related pyrrolo[2,3-b]pyridine and pyrrolo[2,3-b]pyrazine scaffolds has demonstrated their significant potential as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are hot targets in anticancer drug development due to their role in proliferative signaling pathways . The compound should be stored long-term in a cool, dry place and is stable under standard laboratory conditions. This product is provided for Research and Development use only by technically qualified persons. It is explicitly not intended for use in foods, drugs, cosmetics, consumer products, or any veterinary applications.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

1-(5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H9BrN2O/c1-5-8(11)4-13-10-9(5)7(3-12-10)6(2)14/h3-4H,1-2H3,(H,12,13)

InChI Key

BHNIXPLCKSLQAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=NC=C1Br)C(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles. This reactivity enables functionalization of the pyrrolopyridine core:

ReagentConditionsProductYieldSource
Sodium azide (NaN₃)DMF, 80°C, 12 h5-Azido-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one68%
Potassium thiocyanate (KSCN)Acetonitrile, reflux, 6 h5-Thiocyanato-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one52%
PiperidineDCM, BF₃·OEt₂, 45°C, 45 min5-(Piperidin-1-yl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one53%

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the ethanone group.

Reduction of the Ethanone Group

The ketone moiety is reducible to secondary alcohols under mild conditions:

ReagentConditionsProductYieldSource
NaBH₄MeOH, 0°C to RT, 2 h1-(5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol85%
BH₃·THFTHF, reflux, 4 hSame as above78%

Application : Reduced derivatives serve as intermediates for further functionalization, such as esterification.

Oxidation of the Methyl Group

The 4-methyl substituent undergoes oxidation to carboxylate derivatives:

ReagentConditionsProductYieldSource
KMnO₄H₂O, 100°C, 8 h5-Bromo-4-carboxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one61%
CrO₃/H₂SO₄Acetone, 0°C, 3 hSame as above45%

Note : Over-oxidation of the ethanone group is avoided by controlling reaction stoichiometry.

Protection/Deprotection Strategies

The NH group of the pyrrolopyridine core is often protected to direct reactivity:

Protecting GroupReagentConditionsProductYieldSource
Tosyl (Ts)TsCl, NaH, THF, 0°C to RT1-Tosyl-5-bromo-4-methylpyrrolo[2,3-b]pyridin-3-yl)ethan-1-one78%
SEMSEM-Cl, NaH, THF, 0°C1-SEM-5-bromo-4-methylpyrrolo[2,3-b]pyridin-3-yl)ethan-1-one82%

Utility : Protection enables regioselective functionalization at the bromine or ethanone group .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYieldSource
SuzukiPd(PPh₃)₄, K₃PO₄, toluene/EtOH/H₂O, 80°C, 12 h5-Aryl-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one65–75%
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N, THF, 60°C, 6 h5-Alkynyl-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one58%

Example : Coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields boronate esters for iterative synthesis .

Friedel-Crafts Acylation

The electron-rich pyrrolopyridine ring undergoes electrophilic substitution:

ReagentConditionsProductYieldSource
2-Chlorobenzoyl chlorideAlCl₃, DCM, RT, 2 h3-(2-Chlorobenzoyl)-5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one70%

Mechanism : AlCl₃ activates the acyl chloride, generating an acylium ion that attacks the C3 position .

Stability Under Acidic/Basic Conditions

ConditionObservationSource
1M HCl, RT, 24 hNo decomposition; ethanone group stable
1M NaOH, RT, 24 hPartial hydrolysis of ethanone to carboxylic acid

This compound’s versatility in substitutions, reductions, and cross-couplings makes it a critical intermediate in medicinal chemistry, particularly for developing kinase inhibitors . Reaction outcomes are highly dependent on protecting group strategies and catalyst selection.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating derivatives with tailored properties.

Reaction Type Reagents Used Products
OxidationPotassium permanganateCarboxylic acid derivatives
ReductionSodium borohydrideAlcohol derivatives
SubstitutionNucleophiles (e.g., amines)Substituted pyrrolopyridine derivatives

Biology

The compound has been investigated for its biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation and differentiation. Inhibition of these receptors has implications in cancer therapy.

Mechanism of Action : The compound binds to FGFRs, preventing autophosphorylation of tyrosine residues and disrupting downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt. This action leads to apoptosis in cancer cells.

Case Study: Cancer Research

In laboratory studies, this compound demonstrated significant anti-proliferative effects on various cancer cell lines. For instance:

  • Cell Line : A549 (lung cancer)
    • IC50 Value : 12 µM
    • Effect : Induces apoptosis through caspase activation.

Medicine

The potential therapeutic applications of this compound extend beyond oncology. Research indicates that derivatives of pyrrolopyridine may possess antimicrobial properties, making them candidates for developing new antibiotics.

Therapeutic Area Potential Application
OncologyFGFR inhibition for cancer treatment
AntimicrobialDevelopment of novel antibiotics

Industry Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its unique structure allows for the modification and creation of compounds with specific therapeutic effects.

Mechanism of Action

The mechanism of action of 1-{5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes, such as fibroblast growth factor receptors (FGFRs). This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Key Substituents Melting Point (°C) Notable Applications
Target Compound - C10H9BrN2O 5-Br, 4-Me, 3-COCH3 - Kinase inhibitor intermediates
1-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one - C9H7BrN2O 5-Br, 3-COCH3 - Cross-coupling precursor
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 1011711-52-6 C9H7ClN2O 4-Cl, 3-COCH3 - Anticancer intermediates
1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one 1515505-67-5 C10H10N2O 1-Me, 3-COCH3 - Solubility-enhanced analogs
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one 860651-18-9 C9H5F3N2O 3-COCF3 - Protease inhibitors

Biological Activity

1-(5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one, also known as a derivative of pyrrolo[2,3-b]pyridine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a brominated pyrrole moiety, contributing to its pharmacological properties.

  • Molecular Formula : C8H8BrN2O
  • Molecular Weight : 214.06 g/mol
  • CAS Number : 1150617-52-9

The compound's structure facilitates interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to pyrrolo[2,3-b]pyridine. For instance, derivatives have shown significant cytotoxic effects against melanoma cell lines. A review indicated that certain analogs exhibited IC50 values as low as 1.20 nM against the UACC-62 melanoma cell line, demonstrating their potency in inhibiting tumor cell proliferation .

CompoundCell LineIC50 (nM)
Compound AUACC-621.20
Compound BA3753.00
Compound CSK-MEL-50.036

These results suggest that the presence of specific substituents on the pyrrole ring can enhance biological activity.

The mechanism underlying the anticancer activity of such compounds often involves the induction of apoptosis and inhibition of tubulin polymerization. For example, one study demonstrated that a closely related compound inhibited tubulin assembly in HeLa cells, leading to mitotic arrest and subsequent cell death .

Antimicrobial Activity

In addition to anticancer properties, pyrrolo[2,3-b]pyridine derivatives have shown promise as antimicrobial agents. Research has indicated that certain derivatives possess significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

PathogenMIC (μg/mL)
Staphylococcus aureus3.12
Escherichia coli10

This antimicrobial activity suggests that these compounds could serve as lead structures for developing new antibiotics.

Case Studies

Several case studies have been conducted to assess the biological activity of this class of compounds:

  • Melanoma Treatment : A study involving a series of pyrrolo[2,3-b]pyridine derivatives reported that modifications at the 4-position significantly enhanced their anticancer efficacy against melanoma cell lines .
  • Dopamine Receptor Agonism : Another study explored the agonistic effects of related compounds on dopamine receptors, revealing selective activation profiles that could be beneficial for neurological applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one, and how can reaction conditions be optimized?

  • The compound is synthesized via bromination and subsequent functionalization of the pyrrolo[2,3-b]pyridine core. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (a precursor) is prepared by reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with N-iodosuccinimide in acetone, achieving a 92% yield . Optimization involves controlling stoichiometry, solvent choice (e.g., THF for tosylation), and temperature (e.g., 0°C to room temperature for NaH-mediated reactions). Silica gel chromatography (heptane/ethyl acetate, 8:2) is commonly used for purification .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • ^1H NMR is critical for structural validation. For analogous compounds (e.g., 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine), characteristic signals include downfield shifts for aromatic protons (δ 8.39–7.42 ppm) and a broad singlet for the NH group (δ 12.40 ppm) . Mass spectrometry (exact mass: 202.05 for C7H8BrNO) and IR spectroscopy further confirm functional groups like ketones and bromine .

Q. What are the typical purity assessment protocols for this compound?

  • Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) using silica gel plates. For example, intermediates like 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine are purified to >95% purity via aqueous/organic solvent partitioning .

Advanced Research Questions

Q. How can selective functionalization at the 3-position of the pyrrolo[2,3-b]pyridine core be achieved to avoid competing reactions?

  • Selective functionalization requires protecting group strategies. For instance, tosylation (using TsCl and NaH in THF) blocks the 1-position, enabling regioselective iodination or Sonogashira coupling at the 3-position . Computational modeling (e.g., DFT for electron density analysis) can predict reactive sites and guide experimental design .

Q. What strategies mitigate contradictions in reported yield variations for cross-coupling reactions involving this compound?

  • Yield discrepancies often arise from catalyst choice (e.g., Pd(PPh3)4 vs. PdCl2) or solvent effects. For example, Pd(PPh3)4 in dioxane/water at 105°C improves Suzuki-Miyaura coupling yields (up to 76%) compared to polar aprotic solvents . Systematic screening of ligands (e.g., XPhos) and pre-activation of boronic acids can resolve inconsistencies .

Q. How does the electronic nature of substituents influence the compound's reactivity in medicinal chemistry applications?

  • Electron-withdrawing groups (e.g., bromine) at the 5-position enhance electrophilic substitution at the 3-position, while methyl groups modulate steric effects. SAR studies on analogous compounds (e.g., EGFR inhibitors) show that bulkier substituents improve target selectivity by reducing off-target interactions .

Q. What analytical techniques are used to resolve spectral overlaps in complex derivatives of this compound?

  • 2D NMR (e.g., HSQC, HMBC) differentiates overlapping signals in crowded regions. For example, HMBC correlations between the acetyl carbonyl (δ 190–210 ppm in ^13C NMR) and adjacent protons confirm ketone positioning . High-resolution mass spectrometry (HRMS) with isotopic pattern analysis distinguishes bromine-containing fragments .

Q. How can computational tools predict the metabolic stability of derivatives of this compound?

  • Tools like Schrödinger’s ADMET Predictor or SwissADME simulate metabolic pathways (e.g., cytochrome P450 oxidation). For instance, electron-deficient pyrrolo[2,3-b]pyridines show lower CYP3A4-mediated degradation, enhancing pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.